molecular formula C20H27N5O B5618162 N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine

N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine

Cat. No. B5618162
M. Wt: 353.5 g/mol
InChI Key: ZYHHVSBSTAKTAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine involves intricate steps, which often include reactions of diazenyl-functionalized precursors. For instance, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydropyrimidinyl)methyl]-5,5-dimethylhexahydropyrimidinyl}-1-diazenyl) benzoate was synthesized via a reaction involving formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complex synthesis routes possible with diazenyl groups (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of compounds akin to N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine often reveals interesting features, such as disorder within methoxycarbonyl groups and conjugations within triazene moieties, indicating complex structural dynamics (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically involve interactions between secondary amine and carbonyl groups, leading to the formation of hydrogen-bonded rings and dimers, as seen in hydrogen bonding patterns in enaminones (Balderson, Fernandes, Michael, & Perry, 2007).

Physical Properties Analysis

The physical properties, such as crystal packing and van der Waals interactions, are crucial for understanding the stability and solubility of these compounds. For example, crystal packing determined by van der Waals interactions highlights the significance of molecular orientation and interactions in solid-state chemistry (Moser, Bertolasi, & Vaughan, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other chemical entities, are essential for the compound's applications in synthesis and material science. For instance, the interaction of pyrrole with ethylenediamine dihydrochloride and formaldehyde to give compounds indicative of Mannich reaction showcases the versatility in chemical synthesis (Jana, Guchhait, Subramaniyan, Kumar, & Mani, 2019).

properties

IUPAC Name

2-(dimethylamino)-2-(3-methylphenyl)-1-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-16-7-4-8-17(15-16)18(23(2)3)19(26)24-11-6-12-25(14-13-24)20-21-9-5-10-22-20/h4-5,7-10,15,18H,6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHHVSBSTAKTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)N2CCCN(CC2)C3=NC=CC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine

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